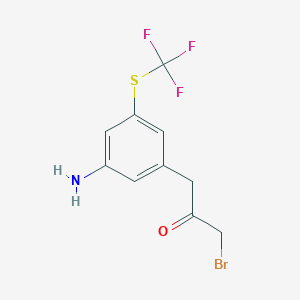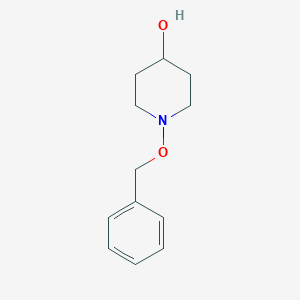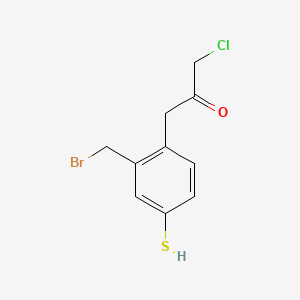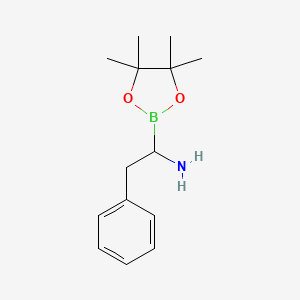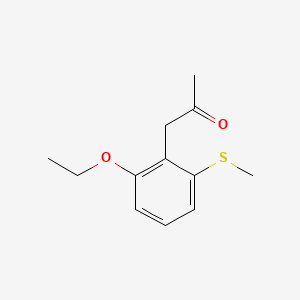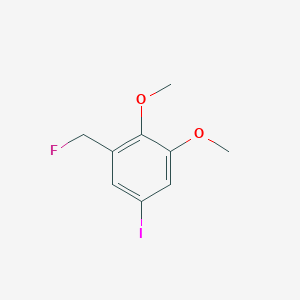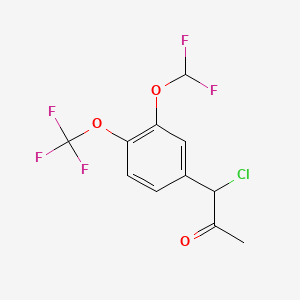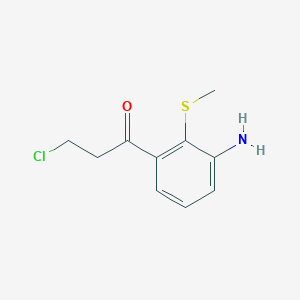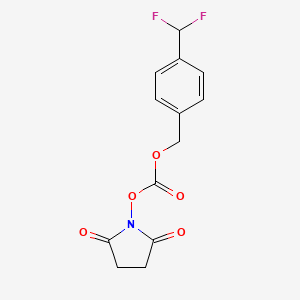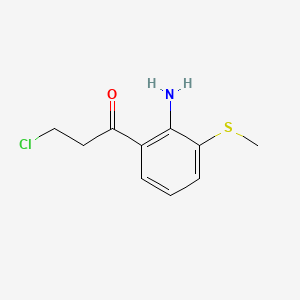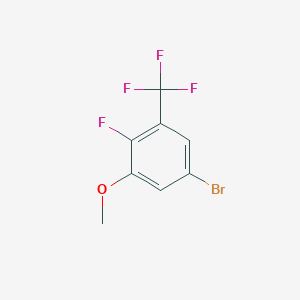
1-Chloro-1-(2-(difluoromethoxy)-3-(difluoromethyl)phenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-1-(2-(difluoromethoxy)-3-(difluoromethyl)phenyl)propan-2-one is a chemical compound with the molecular formula C11H9ClF4O2 It is characterized by the presence of a chloro group, difluoromethoxy group, and difluoromethyl group attached to a phenyl ring, along with a propan-2-one moiety
Métodos De Preparación
The synthesis of 1-Chloro-1-(2-(difluoromethoxy)-3-(difluoromethyl)phenyl)propan-2-one typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the difluoromethoxy group: This can be achieved by reacting a suitable phenol derivative with a difluoromethylating agent under appropriate conditions.
Introduction of the chloro group: This step involves the chlorination of the intermediate compound using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Formation of the propan-2-one moiety: This can be accomplished by reacting the intermediate with a suitable ketone precursor under acidic or basic conditions.
Industrial production methods may involve optimization of these steps to achieve higher yields and purity of the final product.
Análisis De Reacciones Químicas
1-Chloro-1-(2-(difluoromethoxy)-3-(difluoromethyl)phenyl)propan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or other reduced products.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions to form new derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Chloro-1-(2-(difluoromethoxy)-3-(difluoromethyl)phenyl)propan-2-one has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be used in studies related to enzyme inhibition, protein-ligand interactions, and other biochemical processes.
Industry: The compound can be used in the production of specialty chemicals, agrochemicals, and other industrial products.
Mecanismo De Acción
The mechanism of action of 1-Chloro-1-(2-(difluoromethoxy)-3-(difluoromethyl)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
1-Chloro-1-(2-(difluoromethoxy)-3-(difluoromethyl)phenyl)propan-2-one can be compared with other similar compounds, such as:
1-Chloro-1-(2-(difluoromethoxy)-5-(difluoromethyl)phenyl)propan-2-one: This compound has a similar structure but with different substitution patterns on the phenyl ring.
1-Chloro-1-(2-(trifluoromethoxy)-3-(difluoromethyl)phenyl)propan-2-one: This compound contains a trifluoromethoxy group instead of a difluoromethoxy group.
1-Chloro-1-(2-(difluoromethoxy)-3-(trifluoromethyl)phenyl)propan-2-one: This compound has a trifluoromethyl group instead of a difluoromethyl group.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both difluoromethoxy and difluoromethyl groups, which may confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H9ClF4O2 |
|---|---|
Peso molecular |
284.63 g/mol |
Nombre IUPAC |
1-chloro-1-[2-(difluoromethoxy)-3-(difluoromethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C11H9ClF4O2/c1-5(17)8(12)6-3-2-4-7(10(13)14)9(6)18-11(15)16/h2-4,8,10-11H,1H3 |
Clave InChI |
MBHYZPBNFIHYOV-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(C1=C(C(=CC=C1)C(F)F)OC(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


